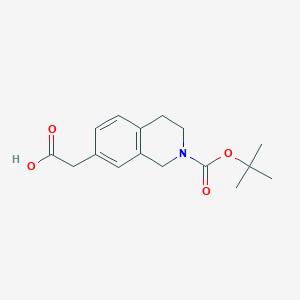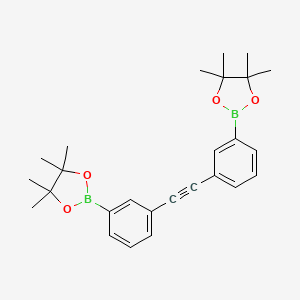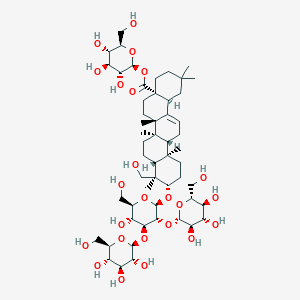![molecular formula C7H3BrClF3O B1404593 1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene CAS No. 1417568-67-2](/img/structure/B1404593.png)
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene
Overview
Description
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene is an organic compound with the molecular formula C7H3BrClF3O It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 3,5-difluoroanisole, the compound can be subjected to bromination and chlorination reactions under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of bromine and chlorine reagents in the presence of a catalyst or under UV light to facilitate the halogenation process .
Industrial production methods may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions and product purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-chlorobenzene: This compound lacks the difluoromethoxy group and has different electronic and steric properties, leading to variations in reactivity and applications.
1-Bromo-4-[chloro(difluoro)-methoxy]benzene:
1-Bromo-3,5-difluorobenzene: This compound lacks the chlorodifluoromethoxy group, resulting in different reactivity and applications in organic synthesis and material science.
The unique combination of halogen atoms and functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-3-[chloro(difluoro)methoxy]-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-5(10)3-6(2-4)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWSIQYWUSOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)

![2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid](/img/structure/B1404515.png)


![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404526.png)
![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)


